5,7-Dichloro-2-methyl-6-azaindole
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Overview
Description
5,7-Dichloro-2-methyl-6-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine atoms at positions 5 and 7, along with a methyl group at position 2, makes this compound unique and potentially useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methyl-6-azaindole can be achieved through several methods. One common approach involves the cyclization of 3-alkynyl-2-aminopyridines under acidic conditions. For example, a mixture of trifluoroacetic acid and trifluoroacetic anhydride can be used to facilitate the cyclization process . Another method involves the use of palladium-catalyzed reactions, such as the Sonogashira coupling, followed by cyclization to form the azaindole core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-methyl-6-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The azaindole core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted azaindoles, which can have different biological and chemical properties .
Scientific Research Applications
5,7-Dichloro-2-methyl-6-azaindole has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.
Biological Research: The compound is studied for its antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds
Mechanism of Action
The exact mechanism of action of 5,7-Dichloro-2-methyl-6-azaindole is not well-documented. like other azaindoles, it is believed to interact with various molecular targets and pathways, potentially inhibiting enzymes or interfering with cellular processes. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-azaindole: Lacks the chlorine substituents, which may affect its biological activity.
5-Chloro-2-methyl-6-azaindole: Contains only one chlorine atom, which may result in different chemical properties.
7-Chloro-2-methyl-6-azaindole: Similar to 5,7-Dichloro-2-methyl-6-azaindole but with only one chlorine atom
Uniqueness
The presence of two chlorine atoms at positions 5 and 7 in this compound makes it unique compared to other similar compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6Cl2N2 |
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Molecular Weight |
201.05 g/mol |
IUPAC Name |
5,7-dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H6Cl2N2/c1-4-2-5-3-6(9)12-8(10)7(5)11-4/h2-3,11H,1H3 |
InChI Key |
WGSWEVBTSZKHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NC(=C2N1)Cl)Cl |
Origin of Product |
United States |
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